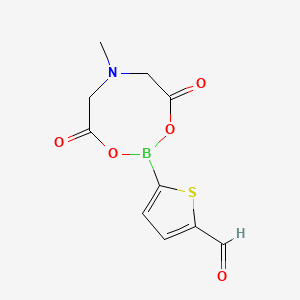
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
概要
説明
The compound "5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde" is a complex molecule that appears to be related to the family of thiophene carbaldehydes. Thiophene carbaldehydes are known for their utility in various chemical reactions and have been used as intermediates in the synthesis of fluorescent reagents, as well as in the formation of heterocyclic compounds .
Synthesis Analysis
The synthesis of related thiophene carbaldehyde derivatives often involves multi-step reactions with careful control of reaction conditions to achieve the desired selectivity and yields. For instance, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde was achieved through a chemo- and regioselective Br/Li exchange reaction, indicating the potential complexity involved in synthesizing such compounds . Although the specific synthesis of "5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde" is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of thiophene carbaldehydes is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and an aldehyde group. The specific compound likely contains additional functional groups, such as a dioxazaborocan ring, which would introduce boron and nitrogen atoms into the structure, potentially affecting its reactivity and electronic properties.
Chemical Reactions Analysis
Thiophene carbaldehydes participate in various chemical reactions. For example, they have been used to synthesize fluorescent reagents for the detection of primary alkylamines . They also react with other heterocyclic compounds, such as 1,3-dioxin-4-ones, to form new heterocyclic structures . The presence of additional functional groups in "5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde" would likely confer unique reactivity patterns that could be exploited in the synthesis of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carbaldehydes are influenced by their molecular structure. The thiophene ring contributes to the compound's aromaticity and stability, while the aldehyde group is typically reactive, allowing for the formation of various derivatives. The additional functional groups in the compound of interest would further modulate properties such as solubility, boiling point, and reactivity. These properties are crucial for the compound's application in chemical synthesis and its behavior in different environments.
科学的研究の応用
Photophysical Properties and Covert Marking Pigments
Research on thiophene-2-carbaldehydes, such as the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes through photochemical cyclization, highlights their potential in photophysical studies and applications as covert marking pigments. These compounds have been shown to possess interesting optical properties, which are valuable in the field of material sciences for creating specific types of pigments or markers that are only visible under certain light conditions (Ulyankin et al., 2021).
Synthesis of Heterocyclic Compounds
Thiophene-2-carbaldehydes are used as precursors in the synthesis of various heterocyclic compounds. For example, they have been employed in the synthesis of benzo[b]thiophene derivatives and thieno[2,3-g]indole systems (Datta & De, 1989). These compounds are significant in pharmaceutical and chemical research due to their diverse biological activities and potential applications.
Development of Fluorescent Sensors
The compound 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) demonstrates the application of thiophene-2-carbaldehydes in the development of fluorescent sensors. ECTC is a novel fluorescent sensor for ferric ions, highlighting the role of such compounds in sensing and detection technologies (Zhang et al., 2016).
Antimicrobial Activity Studies
Thiophene-2-carbaldehydes are explored in antimicrobial studies. For instance, the synthesis of novel 2-substituted benzoxazole derivatives from thiophene-2-carbaldehydes and their evaluation for antimicrobial activities demonstrate their potential in developing new antimicrobial agents (Balaswamy et al., 2012).
Exploration in Organic Synthesis
The versatility of thiophene-2-carbaldehydes in organic synthesis is evident from their use in various synthetic protocols. For example, the regioselective synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde illustrates the utility of these compounds in developing specific organic reactions and synthesizing targeted organic molecules (Bar, 2021).
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
特性
IUPAC Name |
5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO5S/c1-12-4-9(14)16-11(17-10(15)5-12)8-3-2-7(6-13)18-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPPZMPYPCZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



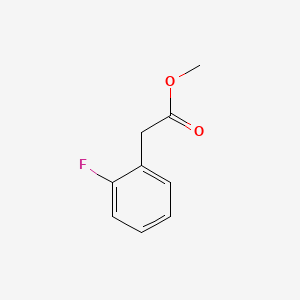
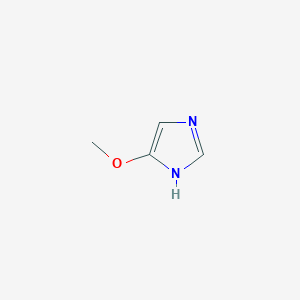
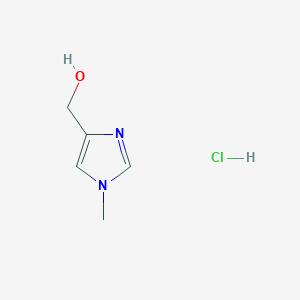
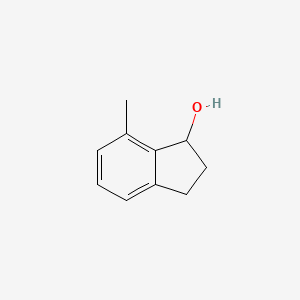
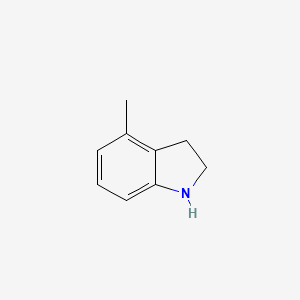
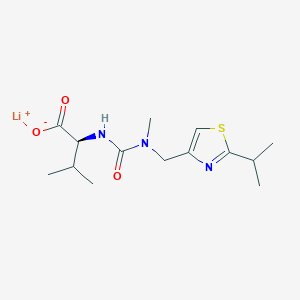

![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B3022685.png)
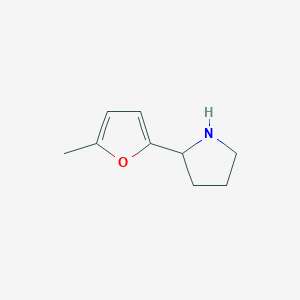

![Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-](/img/structure/B3022694.png)

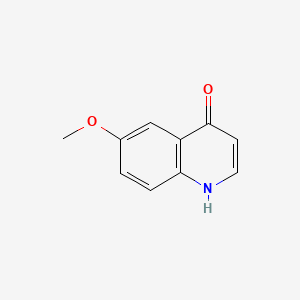
![2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol](/img/structure/B3022700.png)